Methyl 4-(5-decylfuran-2-YL)butanoate
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Overview
Description
Methyl 4-(5-decylfuran-2-yl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a long decyl chain, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-decylfuran-2-yl)butanoate typically involves the esterification of 4-(5-decylfuran-2-yl)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-(5-decylfuran-2-yl)butanoic acid+methanolH2SO4Methyl 4-(5-decylfuran-2-yl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-decylfuran-2-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-(5-decylfuran-2-yl)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-(5-decylfuran-2-yl)butanoic acid and methanol.
Reduction: 4-(5-decylfuran-2-yl)butanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Methyl 4-(5-decylfuran-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential biological activity due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry for its unique aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-decylfuran-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The ester group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.
Ethyl acetate: Another ester with a pleasant smell, widely used as a solvent and in the fragrance industry.
Methyl 4-(5-methylfuran-2-yl)butanoate: A similar compound with a methyl group instead of a decyl chain.
Uniqueness
Methyl 4-(5-decylfuran-2-yl)butanoate is unique due to its long decyl chain and the presence of the furan ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
64137-40-2 |
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Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 4-(5-decylfuran-2-yl)butanoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-12-17-15-16-18(22-17)13-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
ONDNODKIBHXUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(O1)CCCC(=O)OC |
Origin of Product |
United States |
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